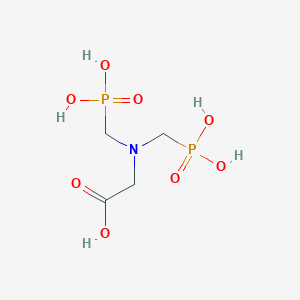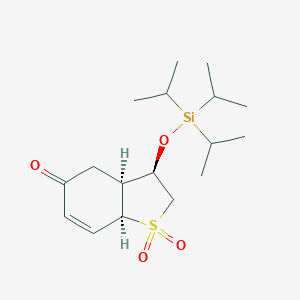![molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8](/img/structure/B166247.png)
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one
Übersicht
Beschreibung
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) strategy has been employed to synthesize benzoxepine derivatives . This method involves the reaction of 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[B]oxepine with terminal alkynes at room temperature in DMF, resulting in the formation of novel benzoxepine derivatives in good to excellent yields .
Analyse Chemischer Reaktionen
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aryloxymethylthiiranes with NBS and subsequent DMSO nucleophilic ring opening can lead to the formation of benzoxepine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several scientific research applications. It has been studied for its potential antibacterial and anticancer properties . Benzoxepine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative species . Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines . The unique structure of this compound makes it a valuable compound for further research in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like doxepin, which is a tricyclic antidepressant, exert their effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood . While the exact mechanism of action of this compound may vary, it is likely to involve similar pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be compared with other similar compounds, such as dibenzoxepin and its derivatives . Dibenzoxepin is a tricyclic compound that serves as the parent structure for certain drugs, including the tricyclic antidepressant doxepin . The unique structural features of this compound, such as the presence of a methoxy group, distinguish it from other benzoxepine derivatives and contribute to its unique biological activities.
Eigenschaften
IUPAC Name |
9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANXHDARKDPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562713 | |
| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127557-08-8 | |
| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)
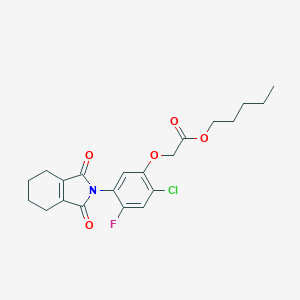

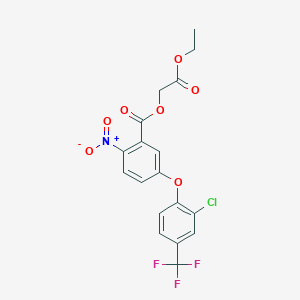


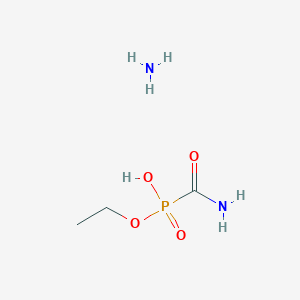

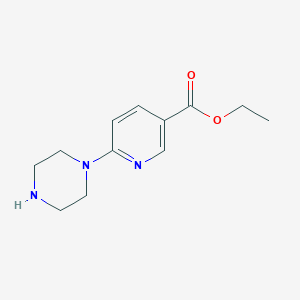
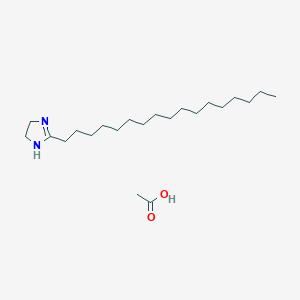
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
